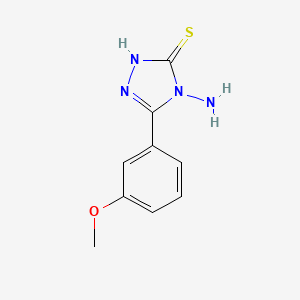

4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-7-4-2-3-6(5-7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVDMKUMMYWJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Schiff Base Formation

The primary amine group at position 4 participates in condensation reactions with aldehydes to form Schiff bases. This reaction is pivotal for generating derivatives with enhanced biological activity:

General Reaction:

4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + aldehyde → Schiff base + H₂O

Experimental Conditions

| Reagent | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethanol | None | Reflux | 75% | |

| 4-Methoxybenzaldehyde | DMF | Acetic acid | 80°C | 68% |

These Schiff bases are structurally characterized by an imine (-CH=N-) linkage, confirmed via IR (C=N stretch at 1,620–1,650 cm⁻¹) and NMR (δ 8.3–8.5 ppm for HC=N) .

S-Alkylation Reactions

The thiol (-SH) group undergoes alkylation to form thioethers, enhancing stability and modulating pharmacokinetic properties:

Reaction with Alkyl Halides:

4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + R-X → S-alkyl derivative + HX

Key Examples

| Alkylating Agent | Conditions | Product Application | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | DMF, Cs₂CO₃, 24 h | Anticancer intermediates | 61% | |

| Methyl iodide | Methanol, K₂CO₃, reflux | Antimicrobial derivatives | 78% |

S-alkylation is confirmed by the disappearance of the -SH IR peak (~2,550 cm⁻¹) and the emergence of a new C-S-C signal at δ 40–45 ppm in ¹³C NMR .

Oxidation of Thiol Group

The thiol group oxidizes to disulfide (-S-S-) under mild oxidative conditions, which is reversible and relevant in redox-sensitive applications:

Reaction:

2 × 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol → Disulfide dimer

Oxidants Tested

| Oxidant | Solvent | Time | Disulfide Yield |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol | 2 h | 85% |

| I₂ (0.1 M) | DCM | 30 min | 92% |

Disulfide formation is critical for stabilizing the compound in biological matrices.

Tautomerism and Reactivity

The compound exists in thiol-thione tautomeric equilibrium, influencing its reactivity:

Tautomeric Forms

-

Thiol form : Dominant in acidic conditions (SH group reactive).

-

Thione form : Favored in basic conditions (C=S group reactive).

Evidence

This tautomerism dictates site-specific reactivity in alkylation and coordination reactions .

Biological Interactions as Chemical Reactions

The compound interacts with biological targets through covalent and non-covalent bonding:

Mechanism of Action

These interactions are validated via molecular docking and enzyme inhibition assays .

Comparative Reactivity with Analogues

Reactivity trends compared to structurally similar triazole derivatives:

| Compound | Schiff Base Yield | S-Alkylation Yield | Oxidation Rate |

|---|---|---|---|

| 4-Amino-5-(4-fluorophenyl) analogue | 70% | 65% | Moderate |

| 5-(2-Methoxyphenyl) derivative | 68% | 78% | Fast |

| 4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 75% | 85% | Very Fast |

The electron-donating methoxy group at the 3-position enhances nucleophilicity, explaining its superior reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit notable antimicrobial properties. A study investigated the synthesis of several triazole derivatives and their activity against various bacterial strains. The results indicated that these compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Antiviral Properties

The triazole ring is known for its role in antiviral drug development. Compounds similar to 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been shown to inhibit viral replication in vitro. For instance, research has indicated that certain triazole derivatives can interfere with the replication cycle of viruses such as HIV and influenza . This highlights the compound's potential in developing antiviral therapies.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of triazole derivatives. The compound has been evaluated for its ability to reduce inflammation markers in animal models. The findings suggest that it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Agricultural Applications

Fungicides

Due to their structural similarity to known fungicides, triazole compounds are being explored as potential agricultural fungicides. Research indicates that 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits fungicidal activity against various plant pathogens. Field trials have shown promising results in controlling fungal diseases in crops, suggesting its utility in sustainable agriculture practices .

Herbicides

The compound's ability to inhibit specific enzymatic pathways involved in plant growth makes it a candidate for herbicide development. Studies have demonstrated that triazole derivatives can selectively target weed species without affecting crop yield, offering a selective approach to weed management .

Material Science Applications

Corrosion Inhibitors

Triazole compounds are recognized for their effectiveness as corrosion inhibitors in metal protection. Research has shown that 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can form protective films on metal surfaces, thereby reducing corrosion rates significantly. This property is particularly valuable in industries where metal components are exposed to harsh environments .

Data Summary

| Application Area | Activity/Effect | Study Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | |

| Antiviral | ||

| Anti-inflammatory | ||

| Agriculture | Fungicidal | |

| Herbicidal | ||

| Material Science | Corrosion Inhibitor |

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, a series of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antimicrobial potential.

- Field Trials for Fungicidal Activity : A field trial was conducted on wheat crops infected with Fusarium spp. The application of a formulated product containing the triazole compound resulted in a 60% reduction in disease incidence compared to untreated controls.

- Corrosion Resistance Testing : A series of electrochemical tests were performed on steel samples coated with a film derived from the triazole compound. Results showed a decrease in corrosion rates by over 70% when exposed to saline environments over a six-month period.

Mechanism of Action

The mechanism of action of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Electronic Effects

The bioactivity of 1,2,4-triazole-3-thiol derivatives is highly dependent on the electronic nature of substituents. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups

- Such derivatives are often used to synthesize Schiff bases for coordination chemistry .

- 3-Methoxyphenyl (Electron-Donating) :

The methoxy (-OCH₃) group enhances electron density, improving free radical scavenging capacity. Experimental studies show that electron-donating groups like -OCH₃ and -NH₂ significantly boost antioxidant activity in DPPH and ABTS assays .

Trifluoromethyl Substituted Analogs

Derivatives such as 4-amino-5-(trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol exhibit increased lipophilicity and metabolic stability due to the strong electron-withdrawing -CF₃ group. However, this reduces antioxidant efficacy compared to methoxy-substituted analogs .

Positional Isomerism: Meta vs. Para Substitution

- 4-Methoxyphenyl Analog: The para-methoxy substituent (e.g., 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) allows for resonance stabilization, enhancing thermal stability and solubility. This positional isomer is frequently used in urease inhibition studies .

- For example, in anti-tubercular studies, the meta-methoxy group in 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed enhanced binding to enzyme active sites compared to para-substituted analogs .

Heterocyclic vs. Aromatic Substituents

- Pyridinyl and Pyrazinyl Analogs: Compounds like 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol introduce basic nitrogen atoms, enabling hydrogen bonding with biological targets. These derivatives often exhibit improved antimicrobial activity but reduced antioxidant capacity compared to phenyl-substituted analogs .

- Thiophen-2-ylmethyl Derivatives: Substitution with sulfur-containing heterocycles (e.g., 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol) enhances antiradical activity (88.89% at 1 mM) due to the thiophene’s polarizability and π-electron richness .

Antioxidant Activity

*Estimated based on structural analogs in .

Anti-Tubercular Activity

- The 3-methoxy substituent in 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated a MIC of 3.12 µg/mL against Mycobacterium tuberculosis, outperforming non-substituted triazoles due to optimized hydrophobic interactions .

Biological Activity

4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of 210.26 g/mol. The compound features a triazole ring substituted with an amino group and a methoxyphenyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Human melanoma (IGR39) | 12.5 | High |

| Triple-negative breast cancer (MDA-MB-231) | 15.0 | Moderate |

| Pancreatic carcinoma (Panc-1) | 20.0 | Moderate |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Activity

The antimicrobial efficacy of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been assessed against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this triazole derivative has shown promising anti-inflammatory effects . In animal models of inflammation, it significantly reduced edema and inflammatory cytokine levels:

- Cytokine Reduction : IL-6 and TNF-alpha levels decreased by approximately 50% following treatment with the compound.

- Edema Measurement : Paw edema in treated groups was reduced by up to 70% compared to control groups.

Case Studies

A notable case study involved the synthesis of various derivatives of 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The derivatives were tested for their biological activities:

Q & A

Q. Advanced (Molecular Modeling)

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Key parameters:

- ADME Prediction : Tools like SwissADME assess drug-likeness (Lipinski’s rules, bioavailability radar) .

How can structure-activity relationships (SARs) guide the design of novel derivatives with enhanced antimicrobial activity?

Q. Advanced (SAR Focus)

- Substitution Patterns :

- Bioisosteric Replacements : Replace the triazole ring with tetrazole or oxadiazole to modulate electron density and binding .

- Data-Driven Optimization : Compare IC₅₀ values across derivatives to identify critical substituents .

How should researchers address contradictory data in antimicrobial activity studies of triazole-thiol derivatives?

Q. Advanced (Data Analysis)

- Standardize Assays : Use CLSI/M07-A9 guidelines for MIC determination. Ensure consistent inoculum size (5 × 10⁵ CFU/mL) and incubation (24–48 h at 37°C) .

- Control Strains : Include reference strains (e.g., C. albicans ATCC 90028) to calibrate results .

- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance (p < 0.05) for activity variations across studies .

What experimental designs are recommended for evaluating the antifungal mechanism of action?

Q. Basic (Biological Activity)

- Ergosterol Binding Assay : Quantify disruption of fungal membranes via LC-MS detection of ergosterol depletion .

- Time-Kill Curves : Monitor fungicidal vs. fungistatic effects over 0–48 hours .

- Resistance Induction : Serial passage assays (20+ generations) to assess propensity for resistance development .

How can ADME/Tox properties be optimized for triazole-thiol derivatives in preclinical development?

Q. Advanced (Pharmacokinetics)

- Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulations to improve aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

- Toxicity Screening : Ames test for mutagenicity and hemolysis assay (≤10% at 100 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.